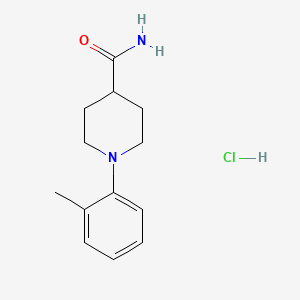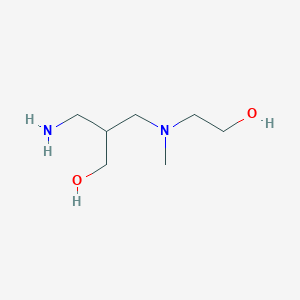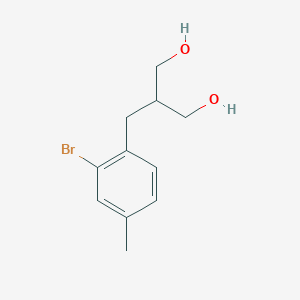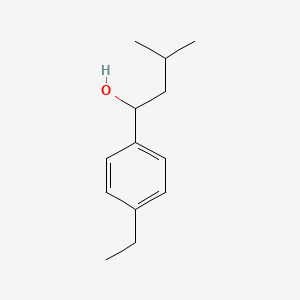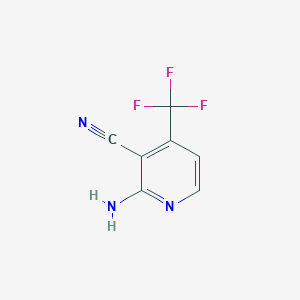
Allyl2-(2-bromo-1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl2-(2-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the allyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl2-(2-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole followed by esterification. One common method is the bromination of 1H-indole at the 2-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-1H-indole is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of 2-substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Chemical Biology: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1H-indole: Lacks the allyl ester functionality but shares the bromo-indole core.
Allyl2-(1H-indol-3-yl)acetate: Lacks the bromo group but has the allyl ester functionality.
2-Chloro-1H-indole: Similar to 2-bromo-1H-indole but with a chloro group instead of a bromo group.
Uniqueness
Allyl2-(2-bromo-1H-indol-3-yl)acetate is unique due to the presence of both the bromo group and the allyl ester functionality. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2 |
InChI-Schlüssel |
RHGNEUDVHYGJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


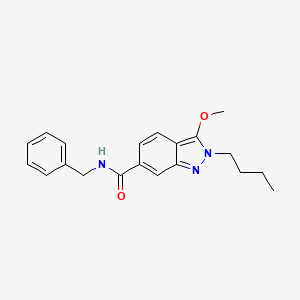
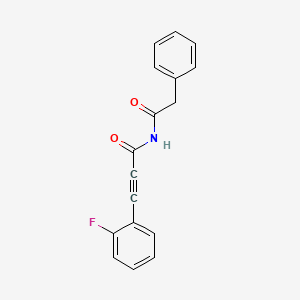
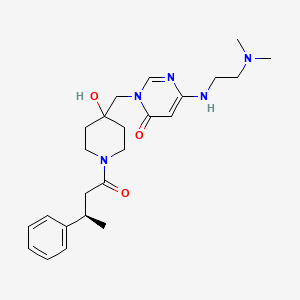
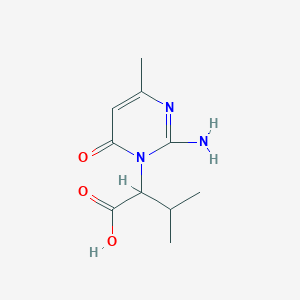
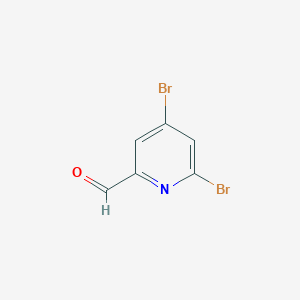
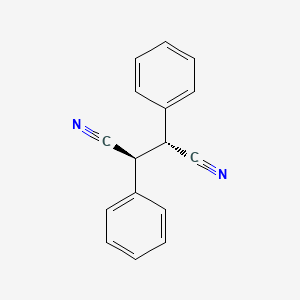
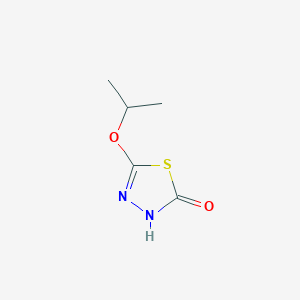
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)
![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
